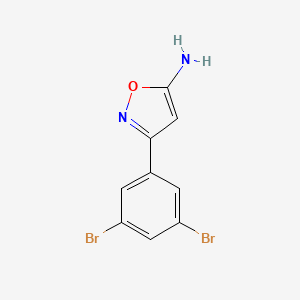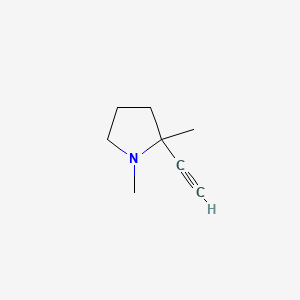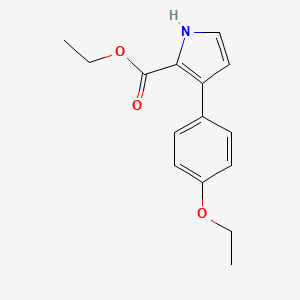
Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethoxyphenyl group attached to the pyrrole ring, making it a valuable molecule in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl acetoacetate with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) with iron (Fe) or aluminum chloride (AlCl3) as catalysts.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
科学的研究の応用
Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
類似化合物との比較
Ethyl 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group. It may exhibit different chemical reactivity and biological activity.
Ethyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate:
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate: The presence of a nitro group can enhance its reactivity towards certain chemical reactions and may impart unique biological activities.
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
ethyl 3-(4-ethoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-3-18-12-7-5-11(6-8-12)13-9-10-16-14(13)15(17)19-4-2/h5-10,16H,3-4H2,1-2H3 |
InChIキー |
FDMNYSAXCRILIB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


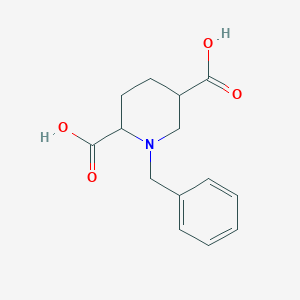


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)
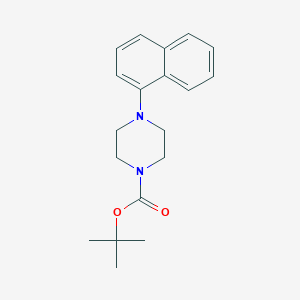
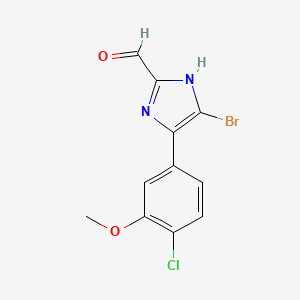
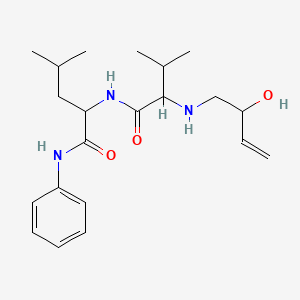
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)
![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)

